Product packaging for Ritonavir metabolite(Cat. No.:CAS No. 176655-55-3)

Ritonavir metabolite

Cat. No.: B1663632
CAS No.: 176655-55-3
M. Wt: 579.8 g/mol
InChI Key: IQKWCORIMSRQGZ-AMEOFWRWSA-N
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Description

Desthiazolylmethyloxycarbonyl Ritonavir (B1064), often abbreviated as DTMCR and sometimes referred to as M1, is a deacylation product of Ritonavir. mdpi.com Its structural divergence from Ritonavir has led to a unique pharmacological profile that has captured the interest of researchers. Unlike Ritonavir, which is primarily studied for its antiviral efficacy and its role as a pharmacokinetic booster, DTMCR is predominantly investigated for its distinct biological activities and its utility in elucidating complex biochemical pathways.

Ritonavir undergoes extensive metabolism in the body, leading to the formation of various metabolites. researchgate.net DTMCR is one of these metabolites, characterized by the loss of the terminal thiazole (B1198619) group present in the parent molecule. nih.gov This structural modification significantly alters its interaction with biological targets.

The initial interest in DTMCR stemmed from its identification as a metabolite of Ritonavir. However, its significance in pharmaceutical sciences grew substantially with the discovery of its potent and distinct biological activities. A pivotal point in the research evolution of DTMCR was the 2010 presentation at the American Association for Cancer Research annual meeting, which revealed its potential as an anticancer agent. nih.gov This study demonstrated that DTMCR exhibits greater potency against certain breast cancer cell lines than Ritonavir itself and, intriguingly, through a different mechanism of action. nih.gov

While the initial findings were promising, the research trajectory for DTMCR's anticancer properties appears to have been limited since this initial report. Nevertheless, its discovery highlighted the potential for metabolites of existing drugs to be explored as new therapeutic leads. Furthermore, DTMCR has found a significant role in the study of drug metabolism, particularly in understanding the interactions of compounds with cytochrome P450 enzymes.

DTMCR has been effectively utilized as a model compound in various mechanistic investigations, primarily due to its structural relationship with and distinct properties from Ritonavir. Two key areas where DTMCR has been instrumental are in the study of cytochrome P450 3A4 (CYP3A4) inhibition and the investigation of the proteasome pathway.

As a Ritonavir analog, DTMCR has been used to probe the structural basis of CYP3A4 inactivation. nih.gov Studies have shown that DTMCR, which lacks the thiazole head group of Ritonavir, still binds to CYP3A4. nih.gov However, its binding is reversible and weaker than that of Ritonavir. nih.gov The analysis of the DTMCR-CYP3A4 complex has revealed a different binding orientation compared to Ritonavir, providing valuable data for the rational design of CYP3A4 inhibitors. nih.gov

Perhaps the most distinct application of DTMCR as a model compound is in the study of the ubiquitin-proteasome system. Research has demonstrated that, unlike its parent compound, DTMCR acts as an activator of the proteasome. nih.gov This finding is significant as it presents a novel mechanism of anticancer activity and positions DTMCR as a unique chemical tool to explore the biology of proteasome activation.

Detailed Research Findings

The academic exploration of DTMCR has yielded specific and quantifiable data regarding its biological activities. These findings are summarized in the tables below, offering a comparative perspective on its effects.

Table 1: In Vitro Activity of DTMCR in Breast Cancer Cell Lines
Cell LineReceptor StatusCompoundIC50 (µM)
T47DER+DTMCR5
Ritonavir>20
MDA-MB-231Triple NegativeDTMCR10
Ritonavir>20
SKBR3HER2+DTMCR10
Ritonavir>20
MCF10ANon-transformedDTMCR>20
Ritonavir15
Data sourced from the Proceedings of the 101st Annual Meeting of the American Association for Cancer Research (2010). nih.gov
Table 2: In Vivo and Mechanistic Data of DTMCR
ParameterCompoundFinding
In Vivo Tumor Inhibition (MDA-MB-231 xenograft)DTMCR (20 mg/kg)Inhibited tumor growth
In Vivo Tumor Inhibition (MDA-MB-231 xenograft)Ritonavir (20 mg/kg)No effect
Proteasome ActivityDTMCRUpregulated chymotryptic, tryptic, and caspase-like activities of the purified 20S proteasome
Proteasome ActivityRitonavirNo effect
CYP3A4 Inhibition (BFC hydroxylase activity)DTMCRIC50 of 6.5 µM
CYP3A4 BindingDTMCRReversible binding with a Ks of 0.4 µM
In vivo and proteasome data sourced from the Proceedings of the 101st Annual Meeting of the American Association for Cancer Research (2010). nih.gov CYP3A4 data sourced from Sevrioukova & Poulos (2015). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H45N5O3S B1663632 Ritonavir metabolite CAS No. 176655-55-3

Properties

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKWCORIMSRQGZ-AMEOFWRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466763
Record name UNII-34F916N28Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176655-55-3
Record name A-98498
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-34F916N28Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-98498
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Biosynthesis of Desthiazolylmethyloxycarbonyl Ritonavir

Biosynthetic Pathways and Metabolic Formation

The formation of Desthiazolylmethyloxycarbonyl Ritonavir (B1064) in biological systems is a direct result of the metabolism of its parent compound, Ritonavir. This process is primarily enzymatic and occurs following administration.

Desthiazolylmethyloxycarbonyl Ritonavir (DTMCR) has been identified as a major metabolite of Ritonavir. nih.govscbt.com Structurally, DTMCR is the remaining core of the Ritonavir molecule after the cleavage and removal of the N-terminal thiazolylmethyloxycarbonyl group. nih.gov This metabolic transformation results in a primary amine at the 5-position of the hexanamide (B146200) backbone.

The identification of DTMCR and other Ritonavir metabolites has been accomplished through advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov These methods allow for the separation of metabolites from the parent drug and their subsequent structural elucidation based on mass-to-charge ratio (m/z) and fragmentation patterns. DTMCR is also referred to in metabolic studies as the M-1 metabolite, which arises from a deacylation or dealkylation reaction. encyclopedia.pubnih.gov

Table 1: Key Ritonavir Metabolites and Formation Pathways
Metabolite CodeMetabolite Name/DescriptionMetabolic ReactionPrimary Enzyme(s)
M-1Desthiazolylmethyloxycarbonyl Ritonavir (DTMCR)Deacylation / Hydrolytic CleavageCYP3A4, CYP3A5
M-2Isopropylthiazole Oxidation MetaboliteHydroxylationCYP3A4, CYP3A5
M-7N-demethylation MetaboliteN-demethylationCYP3A4, CYP3A5, CYP2D6
M-11N-dealkylation MetaboliteN-dealkylationCYP3A4, CYP3A5

The biotransformation of Ritonavir into DTMCR is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.gov Specifically, the isoforms CYP3A4 and CYP3A5 are the primary catalysts responsible for this metabolic conversion. encyclopedia.pubnih.gov

The mechanism leading to the formation of DTMCR is a hydrolytic cleavage of the carbamate (B1207046) linkage that connects the thiazole-5-yl-methyl group to the core structure of Ritonavir. pnas.org This enzymatic hydrolysis effectively removes the entire terminal group, exposing the primary amine and yielding the DTMCR metabolite. While CYP3A enzymes are known for their oxidative reactions, they also facilitate this hydrolytic pathway, which is a key part of Ritonavir's complex metabolism. encyclopedia.pubpnas.org

The metabolism of the parent drug, Ritonavir, is associated with significant bioactivation, a process where a metabolite is more chemically reactive than the parent compound. Ritonavir is a well-established mechanism-based inactivator of CYP3A4, meaning it is metabolically converted into a reactive intermediate that subsequently inactivates the enzyme. nih.govnih.gov

Several distinct mechanisms for this inactivation have been proposed:

Metabolic-Intermediate Complex (MIC) Formation: A metabolite forms a stable, tightly coordinated complex with the heme iron of the CYP enzyme. nih.gov

Heme Destruction: The reactive intermediate chemically modifies and destroys the heme prosthetic group. nih.gov

Covalent Apoprotein Adduction: A reactive metabolite forms a covalent bond with amino acid residues on the CYP3A4 enzyme itself. researchgate.net

Research suggests that the isopropyl-thiazole end of the Ritonavir molecule—the portion that remains in the DTMCR structure—is involved in the formation of these putative reactive intermediates. nih.govnih.gov However, DTMCR itself, lacking the heme-ligating thiazole (B1198619) group of the parent drug, binds more weakly and reversibly to CYP3A4. nih.gov This indicates that the bioactivation pathways are more critically associated with the parent drug's structure and other oxidative metabolites rather than the DTMCR metabolite itself.

Chemical Synthesis Methodologies for Desthiazolylmethyloxycarbonyl Ritonavir and Derivatives

The chemical synthesis of DTMCR and its labeled derivatives is crucial for its use as an analytical reference standard and in research applications to study drug metabolism.

To produce DTMCR, the synthesis proceeds by first coupling the C-5 amine of the core with N-[N-methyl-N-[(2-isopropyl-4-thiazolyl) methyl] amino carbonyl]-L-valine (MTV). The resulting intermediate, which is DTMCR, is a key precursor in the final step of Ritonavir synthesis. google.com In a synthesis targeting Ritonavir, this intermediate is then further reacted with an activated thiazole derivative (like (5-thiazolyl) methyl-(4-nitro) phenyl carbonate) to install the final group. google.com For the specific synthesis of DTMCR, this final acylation step is simply omitted, and the intermediate is isolated as the final product.

Table 2: Key Intermediates in the Synthesis of DTMCR
Intermediate Name/DescriptionRole in Synthesis
(2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexaneCentral chiral backbone of the molecule.
N-[N-methyl-N-[(2-isopropyl-4-thiazolyl) methyl] amino carbonyl]-L-valine (MTV)The side chain that is coupled to the C-5 amine of the central core.
Desthiazolylmethyloxycarbonyl Ritonavir (DTMCR)The product of the coupling of the central core and MTV; also the final target molecule.

Isotopically labeled standards are essential for quantitative bioanalysis using techniques like LC-MS. A deuterated version, Desthiazolylmethyloxycarbonyl Ritonavir-d6 (DTMCR-d6), has been synthesized for such research applications. pharmaffiliates.com

The synthetic strategy for DTMCR-d6 mirrors that of the unlabeled compound but incorporates deuterated building blocks at an early stage. The most common labeling strategy involves introducing deuterium (B1214612) atoms into stable positions not susceptible to metabolic loss or chemical exchange. For DTMCR-d6, the six deuterium atoms are typically located on the two methyl groups of the isopropyl moiety on the thiazole ring. pharmaffiliates.com This is achieved by using a deuterated version of L-valine or a related precursor during the synthesis of the MTV side chain. This labeled side chain is then coupled with the unlabeled central core to yield the final DTMCR-d6 product.

Pharmacological Mechanisms of Desthiazolylmethyloxycarbonyl Ritonavir

Cytochrome P450 Enzyme System Interactions

DTMCR, which is structurally differentiated from its parent compound by the absence of the entire thiazole (B1198619) head group, engages in significant interactions with the Cytochrome P450 system, most notably with the CYP3A4 isoform. nih.gov

Desthiazolylmethyloxycarbonyl Ritonavir (B1064) acts as a direct inhibitor of CYP3A4. nih.gov Although it lacks the thiazole moiety of Ritonavir, it still demonstrates inhibitory activity. nih.govresearchgate.net The binding is characterized as reversible and significantly weaker than its parent compound. nih.gov Kinetic studies have determined its spectral dissociation constant (Ks) to be 0.4 µM. nih.gov Furthermore, DTMCR inhibits the 7-benzyloxy-4-(trifluoromethyl) coumarin (B35378) (BFC) hydroxylase activity of CYP3A4 with a half-maximal inhibitory concentration (IC50) of 6.5 µM. nih.gov Despite being a weaker binder, DTMCR ligates to the CYP3A4 active site nearly as rapidly as Ritonavir. nih.gov

Kinetic ParameterValueDescription
Spectral Dissociation Constant (Ks)0.4 µMMeasures the affinity of DTMCR for the CYP3A4 enzyme. nih.gov
Half-Maximal Inhibitory Concentration (IC50)6.5 µMConcentration of DTMCR required to inhibit 50% of CYP3A4's BFC hydroxylase activity. nih.gov
Binding TypeReversibleIndicates that DTMCR can dissociate from the enzyme after binding. nih.gov

When compared to its parent compound, DTMCR is a considerably less potent inhibitor of CYP3A4. Research indicates that DTMCR binds to CYP3A4 approximately 70-fold more weakly than Ritonavir. nih.govresearchgate.net This significant drop in affinity highlights the critical role of the thiazole group in the potent, essentially irreversible inhibition characteristic of Ritonavir. researchgate.netnih.gov

The inhibitory mechanism of DTMCR also contrasts with other Ritonavir analogs. For instance, deaza-ritonavir (DAR), an analog where the thiazole nitrogen is replaced with a carbon, acts as a type I ligand, signifying a different mode of interaction with the enzyme's active site. researchgate.net DTMCR, however, maintains the type II ligand characteristics of Ritonavir, indicating direct coordination with the heme iron, despite its reduced potency. researchgate.net

CompoundBinding Affinity vs. DTMCRKey Difference
Ritonavir~70-fold strongerBinds essentially irreversibly; contains a thiazole group. nih.govresearchgate.net
Desthiazolylmethyloxycarbonyl Ritonavir (DTMCR)-Binds reversibly; lacks the thiazole group. nih.gov
Deaza-ritonavir (DAR)Lower affinity than RitonavirActs as a Type I ligand, unlike DTMCR and Ritonavir which are Type II. researchgate.net

Despite the absence of the thiazole group, DTMCR functions as a type II ligand. researchgate.net This is evidenced by the induction of type II spectral changes upon binding to CYP3A4, which involves a red-shifted Soret band. researchgate.net This spectral shift indicates direct coordination of the compound to the heme iron within the enzyme's active site. researchgate.net

Unlike Ritonavir, which ligates to the heme iron via its thiazole nitrogen, studies suggest that DTMCR coordinates to the heme iron through its primary amine. researchgate.netnih.gov A significant and unexpected finding from structural studies is that DTMCR undergoes a 180° rotation within the active site compared to the binding mode of Ritonavir. nih.gov This molecular reorientation is believed to be necessary to optimize the hydrophobic interactions established by the compound's phenyl side groups within the active site cavity. nih.gov

While the interaction of DTMCR with CYP3A4 has been specifically investigated, detailed research on its effects on other cytochrome P450 isoforms is not extensively documented in the available literature. The parent compound, Ritonavir, is known to have a complex profile of interactions, acting as an inhibitor of CYP2D6 and CYP2C9 while also inducing other isoforms like CYP1A2, CYP2B6, CYP2C9, and CYP2C19. nih.govresearchgate.netnih.govnih.gov This complex behavior of the parent drug underscores the importance of future studies to determine the specific modulatory effects of DTMCR on this broader range of metabolic enzymes.

A key mechanism of CYP3A4 inhibition by type II ligands like Ritonavir is the lowering of the heme iron's redox potential. nih.govmdpi.com This negative shift in redox potential makes it thermodynamically unfavorable for the enzyme to accept electrons from its redox partner, cytochrome P450 reductase (CPR), thereby locking the enzyme in an inactive state. nih.govmdpi.comnih.gov Studies have shown that Ritonavir binding lowers the heme redox potential by approximately 20 mV to a value of about -350 mV. nih.govmdpi.com

As DTMCR is also a type II ligand that coordinates directly with the heme iron, it is presumed to exert its inhibitory effect through a similar mechanism involving the perturbation of the heme redox potential. researchgate.net However, specific quantitative measurements of the change in redox potential induced by the binding of DTMCR have not been reported in the reviewed scientific literature.

Interactions with Drug Transporters and Efflux Pumps

The interaction of Desthiazolylmethyloxycarbonyl Ritonavir with drug transporters and efflux pumps has not been specifically characterized in the available research. The parent drug, Ritonavir, is a known modulator of several key transporters, notably acting as an inhibitor of P-glycoprotein (P-gp), and potentially MRP1 and OATP1B1. drugbank.comnih.govyoutube.comresearchgate.net Given that transporter interactions are a significant aspect of the parent compound's pharmacological profile, the specific effects of DTMCR on these transport systems remain an important area for future investigation.

P-glycoprotein (P-gp) Modulation Studies

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a well-known efflux pump that plays a crucial role in multidrug resistance in cancer and in limiting the bioavailability of many drugs. mdpi.com The parent compound, Ritonavir, has been extensively studied for its interaction with P-gp.

In vitro studies have demonstrated that Ritonavir can act as both an inhibitor and an inducer of P-gp. In human lymphocytes and Caco-2 cell monolayers, Ritonavir has been shown to modulate P-gp function, with one study noting it as the most potent modulator among several protease inhibitors. nih.gov For instance, at a concentration of 10 microM, Ritonavir markedly inhibited the efflux of Rhodamine 123, a known P-gp substrate. nih.gov Furthermore, Ritonavir is known to inhibit P-gp expression and activity, which can alter the pharmacokinetics of co-administered drugs that are P-gp substrates. mdpi.com

Conversely, chronic exposure to Ritonavir has been shown to induce the expression of P-gp. In LS-180V intestinal carcinoma cells, a 3-day exposure to Ritonavir resulted in a concentration-dependent increase in P-gp protein expression, with a maximum six-fold increase observed. nih.gov This induction of P-gp expression was accompanied by increased cellular drug exclusion of P-gp substrates. nih.gov

While direct studies on Desthiazolylmethyloxycarbonyl Ritonavir's effect on P-gp are scarce, its structural similarity to Ritonavir suggests a potential for similar interactions. However, the absence of the thiazole group in Desthiazolylmethyloxycarbonyl Ritonavir might alter its binding affinity and modulatory effects on P-gp compared to the parent compound. nih.gov

CompoundCell LineEffect on P-gpConcentrationObserved OutcomeCitation
RitonavirHuman lymphocytes / Caco-2Inhibition10 µMMarkedly inhibited Rhodamine 123 efflux. nih.gov
RitonavirLS-180VInduction (chronic exposure)1-100 µMUp to a 6-fold increase in P-gp protein expression. nih.gov

Exploration of Other Transporter Interactions

Beyond P-gp, Ritonavir interacts with other clinically significant transporters, including the Multidrug Resistance-Associated Proteins (MRPs) and Organic Anion-Transporting Polypeptides (OATPs).

Studies have shown that Ritonavir can inhibit the functional activity of MRP1. drugbank.comresearchgate.net In MRP1-overexpressing cells, Ritonavir re-sensitized the cells to the cytotoxic effects of etoposide, a known MRP1 substrate. drugbank.com The rank order of potency for MRP-related drug efflux transport among several protease inhibitors was found to be nelfinavir (B1663628) > ritonavir > saquinavir (B1662171) > amprenavir (B1666020) > indinavir. nih.gov Similar to its effect on P-gp, chronic exposure to Ritonavir has also been found to induce MRP1 expression in intestinal cells. nih.gov

Ritonavir is also a known inhibitor of OATP1B1 and OATP1B3, which are important hepatic uptake transporters. mdpi.com This inhibition can lead to clinically significant drug-drug interactions by increasing the plasma concentrations of OATP substrates. mdpi.com Studies in OATP1B1-expressing HEK293T cells have shown that Ritonavir has a long-lasting inhibitory effect on the transporter's activity. nih.gov A study investigating the interaction between danoprevir (B1684564), ritonavir, and the OATP inhibitor ciclosporin observed a significant increase in danoprevir exposure, highlighting the clinical relevance of Ritonavir's OATP inhibition. nih.gov

Given that Desthiazolylmethyloxycarbonyl Ritonavir is a metabolite of Ritonavir, it is plausible that it may also interact with these transporters. medchemexpress.com However, further research is needed to delineate the specific nature and potency of these interactions.

CompoundTransporterEffectKey FindingCitation
RitonavirMRP1InhibitionInhibited functional activity, re-sensitizing cells to etoposide. drugbank.com
RitonavirMRP1Induction (chronic exposure)Up to a 3-fold increase in MRP1 protein expression in LS-180V cells. nih.gov
RitonavirOATP1B1InhibitionExhibited long-lasting inhibitory effects in OATP1B1-expressing cells. nih.gov

Exploration of Additional Molecular Targets and Cellular Pathways

Non-CYP/P-gp Mediated Biological Activities

Emerging evidence suggests that Ritonavir possesses biological activities that are independent of its well-characterized effects on CYP enzymes and P-gp. One of the most notable of these is the induction of endoplasmic reticulum (ER) stress. nih.govnih.govaacrjournals.org ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. mdpi.com Studies have shown that Ritonavir can trigger the unfolded protein response (UPR), a key component of the ER stress response, in various cell types, including sarcoma cells and hepatocytes. nih.govaacrjournals.org This induction of ER stress can lead to mitochondria-mediated apoptosis. nih.gov The combination of lopinavir (B192967) and ritonavir has been shown to synergistically induce ER stress in urological cancer cells. iiarjournals.org

Cellular Signaling Pathway Perturbations

Ritonavir has been shown to modulate several critical cellular signaling pathways, including the Akt and NF-κB pathways.

The Akt signaling pathway is a central regulator of cell proliferation, survival, and metabolism. nih.gov Research has demonstrated that Ritonavir can inhibit the Akt pathway in various cancer cell lines, including ovarian and breast cancer. nih.govnih.gov This inhibition is characterized by a decrease in the phosphorylation of Akt, which leads to cell cycle arrest and apoptosis. nih.govnih.gov In some contexts, Ritonavir has been shown to be more efficacious in decreasing phosphorylated Akt than siRNA targeted against Akt. nih.gov Interestingly, Ritonavir's impact on the PI3K/PDK1/Akt pathway has also been linked to reproductive toxicity in non-cancerous cells. mdpi.com

The NF-κB pathway plays a pivotal role in inflammation, immunity, and cell survival. Studies have indicated that Ritonavir can suppress NF-κB activity by inhibiting the phosphorylation of IKK, a key upstream kinase in the pathway. nih.gov This effect has been observed in primary effusion lymphoma cells. nih.gov Furthermore, Ritonavir has been shown to inhibit the activation of NF-AT (nuclear factor of activated T-cells), a transcription factor involved in the immune response, through its modulation of the PI-3 kinase/Akt pathway. nih.govscispace.comresearchgate.net

The capacity of Desthiazolylmethyloxycarbonyl Ritonavir to perturb these cellular signaling pathways has not been directly investigated. However, given that these effects are mediated by the parent compound, it is conceivable that its desthiazolyl derivative may retain some of these activities. The structural modification could, however, influence the potency and specificity of these interactions.

CompoundPathway/ProcessEffectCell Type/ModelMechanism/OutcomeCitation
RitonavirEndoplasmic Reticulum StressInductionSarcoma cells, Huh-7.5, 293T, HeLa, Hepa RGTriggers the unfolded protein response (UPR), leading to apoptosis. nih.govnih.gov
RitonavirAkt Signaling PathwayInhibitionOvarian and breast cancer cellsDecreases phosphorylation of Akt, leading to cell cycle arrest and apoptosis. nih.govnih.gov
RitonavirNF-κB PathwaySuppressionPrimary effusion lymphoma cellsInhibits IKK phosphorylation. nih.gov
RitonavirNF-AT ActivationInhibition-Modulation of the PI-3 kinase/Akt pathway. nih.govscispace.com

Metabolic Profile and Pharmacokinetic Research on Desthiazolylmethyloxycarbonyl Ritonavir

In Vitro Metabolic Profiling and Metabolite Identification of DTMCR

The in vitro metabolism of Ritonavir (B1064) leading to the formation of Desthiazolylmethyloxycarbonyl Ritonavir has been a subject of significant research, primarily focusing on its interaction with the cytochrome P450 (CYP) enzyme system.

Initial studies identified DTMCR as a major metabolite of Ritonavir. Its formation involves the CYP3A4-mediated cleavage of the 2-(1-methylethyl) thiazolyl-methyl group from the parent molecule, resulting in a primary amine. While CYP3A4 is the principal enzyme responsible for this biotransformation, some studies suggest a minor contribution from CYP2D6.

Subsequent in vitro investigations have delved into the characteristics of DTMCR as an inhibitor of CYP3A4. Unlike its parent compound, Ritonavir, which is a potent mechanism-based inhibitor, DTMCR has been shown to be a reversible and significantly weaker inhibitor of CYP3A4. Research has demonstrated that DTMCR binds to the active site of CYP3A4. One study determined the IC50 of DTMCR for the inhibition of 7-benzyloxy-4-(trifluoromethyl) coumarin (B35378) (BFC) hydroxylase activity of CYP3A4 to be 6.5 µM. This weaker inhibitory potential is attributed to the absence of the thiazole (B1198619) group, which is crucial for the potent, irreversible inhibition exhibited by Ritonavir.

The binding of DTMCR to CYP3A4 has been structurally characterized, revealing a different orientation within the active site compared to Ritonavir. This altered binding mode further explains its reduced inhibitory capacity.

Enzyme SystemRole in DTMCR Formation/InteractionKey Findings
Cytochrome P450 3A4 (CYP3A4) Primary enzyme responsible for the formation of DTMCR from Ritonavir.DTMCR is a reversible and weaker inhibitor of CYP3A4 compared to Ritonavir. IC50 for BFC hydroxylase activity is 6.5 µM.
Cytochrome P450 2D6 (CYP2D6) Minor contributor to the formation of DTMCR from Ritonavir.Plays a secondary role in the metabolism of Ritonavir to DTMCR.

In Vivo Metabolic Disposition and Elimination Pathways

Following oral administration, Ritonavir is extensively metabolized, and a significant portion is excreted in the feces. Studies have shown that approximately 34% of a dose of Ritonavir is excreted as unchanged drug in the feces, while only a small fraction (3.5%) is found unchanged in the urine. This suggests that the majority of the drug and its metabolites, including DTMCR, are eliminated via the biliary-fecal route.

The formation of DTMCR occurs systemically following the absorption of Ritonavir. As a metabolite, its plasma concentrations are generally low. One study noted that plasma levels of DTMCR after Ritonavir administration were at or below the limit of detection, highlighting its status as a minor circulating metabolite in terms of concentration, despite being a major metabolic pathway. The subsequent metabolic fate of DTMCR is not extensively detailed, but it is presumed to undergo further biotransformation or be directly eliminated. Given the primary fecal excretion of Ritonavir and its metabolites, it is highly probable that DTMCR and its potential downstream metabolites are also cleared from the body through the bile and feces.

Contribution to Overall Ritonavir Pharmacokinetic Properties and Variability

The interindividual variability in Ritonavir pharmacokinetics is well-documented and can be attributed to multiple factors, including genetic polymorphisms in metabolizing enzymes. Since CYP3A4 is the primary enzyme responsible for DTMCR formation, variations in CYP3A4 activity among individuals would directly impact the rate and extent of DTMCR production. This, in turn, would contribute to the observed variability in Ritonavir plasma concentrations. Individuals with higher CYP3A4 activity may metabolize Ritonavir to DTMCR more rapidly, potentially leading to lower systemic exposure to the parent drug, although this effect is moderated by Ritonavir's own potent inhibition of the enzyme.

While DTMCR itself is not considered to have significant antiviral activity, its formation is a key determinant of the parent drug's disposition. The continuous metabolic conversion of Ritonavir to DTMCR influences the duration and extent of CYP3A4 inhibition, thereby impacting not only Ritonavir's own pharmacokinetics but also those of co-administered drugs that are substrates of this enzyme. Therefore, understanding the metabolic profile of DTMCR is essential for a comprehensive grasp of Ritonavir's pharmacokinetic behavior and its role as a pharmacokinetic enhancer.

Drug Drug Interaction Potential of Desthiazolylmethyloxycarbonyl Ritonavir

Elucidation of Mechanistic Pathways for Drug Interactions

The primary mechanism by which Desthiazolylmethyloxycarbonyl Ritonavir (B1064) is anticipated to cause drug-drug interactions is through the potent inhibition of the Cytochrome P450 3A4 (CYP3A4) enzyme system. This interaction mirrors the well-established mechanism of its parent compound, Ritonavir, which is a potent mechanism-based inactivator of CYP3A4. nih.govnih.gov

Mechanism-based inactivation involves the metabolic activation of the inhibitor by the target enzyme into a reactive species. nih.gov This reactive intermediate then covalently binds to the enzyme, leading to its irreversible inactivation. nih.gov For Ritonavir, this process involves multiple proposed mechanisms, including the formation of a metabolic-intermediate complex (MIC) tightly bound to the heme group of the enzyme, direct heme destruction, or covalent attachment to the CYP3A4 apoprotein. nih.gov Given the structural similarity, Desthiazolylmethyloxycarbonyl Ritonavir is expected to follow a similar pathway of CYP3A4 inactivation.

Furthermore, Ritonavir itself is a substrate for CYP3A4, leading to a complex interaction profile that includes competitive inhibition. encyclopedia.pubmdpi.com This dual role as both a substrate and an inhibitor contributes to its profound and lasting impact on the metabolism of co-administered drugs that are also CYP3A4 substrates. nih.gov It is highly probable that Desthiazolylmethyloxycarbonyl Ritonavir also serves as a CYP3A4 substrate, further complicating its interaction profile.

Beyond CYP3A4, Ritonavir is known to interact with other CYP isoforms, acting as an inhibitor of CYP2D6 and an inducer of CYP1A2, CYP2C8, CYP2C9, and CYP2C19. mdpi.com It also interacts with drug transporters like P-glycoprotein (P-gp). mdpi.com Consequently, Desthiazolylmethyloxycarbonyl Ritonavir is likely to exhibit a broad-spectrum interaction potential, affecting multiple metabolic and transport pathways.

Assessment of Interaction Severity and Predictability in Preclinical Models

Preclinical evaluation in in vitro and in vivo models is crucial for characterizing the severity and predictability of drug-drug interactions involving Desthiazolylmethyloxycarbonyl Ritonavir. In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes are instrumental in determining key inhibitory parameters.

For Ritonavir, in vitro studies have demonstrated potent, dose-dependent inhibition of various CYP enzymes. For instance, in one study, Ritonavir at concentrations of 0.1 to 30 μM was shown to be a potent inhibitor of prasugrel (B1678051) bioactivation, which is mediated by CYP3A4 and CYP2B6. nih.gov Similar in vitro assays would be essential to quantify the inhibitory potency (IC50 and Kᵢ values) of Desthiazolylmethyloxycarbonyl Ritonavir against a panel of CYP enzymes and drug transporters.

The following table illustrates the type of data generated from such preclinical assessments, comparing the known values for Ritonavir with hypothetical, yet plausible, data for Desthiazolylmethyloxycarbonyl Ritonavir based on its structural relationship.

Enzyme/TransporterRitonavir IC₅₀ (µM)Hypothetical Desthiazolylmethyloxycarbonyl Ritonavir IC₅₀ (µM)Predicted Interaction Severity
CYP3A4 0.015 - 0.0340.020 - 0.045High
CYP2D6 Moderate InhibitionModerate InhibitionModerate
CYP2C9 Weak Inhibition/InductionWeak Inhibition/InductionLow to Moderate
CYP2C19 Weak Inhibition/InductionWeak Inhibition/InductionLow to Moderate
P-glycoprotein (P-gp) InhibitionInhibitionHigh

Note: IC₅₀ values for Ritonavir are based on existing literature. encyclopedia.pubresearchgate.net Values for Desthiazolylmethyloxycarbonyl Ritonavir are hypothetical and for illustrative purposes only.

Animal models further aid in predicting the in vivo consequences of these interactions. Studies in animal models can assess the impact of Desthiazolylmethyloxycarbonyl Ritonavir on the pharmacokinetics of co-administered drugs, providing data on changes in exposure (AUC), maximum concentration (Cmax), and clearance.

Comparative Analysis of Interaction Profiles with Ritonavir

The drug-drug interaction profile of Desthiazolylmethyloxycarbonyl Ritonavir is expected to be qualitatively similar to that of Ritonavir, given their structural analogy. Both compounds are anticipated to be potent inhibitors of CYP3A4, leading to significant interactions with a wide range of medications that are substrates of this enzyme. drugbank.comdrugs.com

However, quantitative differences in their interaction profiles are likely. The modification of the thiazolyl group in Desthiazolylmethyloxycarbonyl Ritonavir could alter its binding affinity for the active site of CYP3A4 and other enzymes, potentially leading to differences in inhibitory potency.

A comparative analysis of the interaction profiles is summarized in the table below:

FeatureRitonavirDesthiazolylmethyloxycarbonyl Ritonavir (Predicted)
Primary Mechanism Mechanism-based inactivation and competitive inhibition of CYP3A4Mechanism-based inactivation and competitive inhibition of CYP3A4
CYP3A4 Inhibition Potency Very HighHigh to Very High
Spectrum of Interaction Broad (multiple CYPs and transporters)Broad (multiple CYPs and transporters)
Clinical Significance High, requires careful management of co-medicationsHigh, will likely require similar management strategies

Molecular Modeling and Structure Activity Relationship Sar of Desthiazolylmethyloxycarbonyl Ritonavir Analogs

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of ritonavir (B1064) analogs is governed by a complex interplay of structural features that dictate their binding affinity and inhibitory potency against target enzymes. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular determinants responsible for these interactions. Rational design of ritonavir-like analogs, varying in side-group stereochemistry, backbone atomic composition, and headgroup spacing, has provided significant insights into the structural attributes required for strong binding and potent inhibition. nih.gov

Key findings from these studies indicate that while the core scaffold of ritonavir is crucial, specific modifications can either enhance or diminish its activity. For instance, the composition of the backbone and the spacing of the headgroup are critical factors. nih.gov The central hydroxyl group on the ritonavir backbone plays a significant role in its interaction with target enzymes. nih.gov Furthermore, the two phenyl side groups (Phe-1 and Phe-2) are involved in extensive hydrophobic interactions within the active site of enzymes like CYP3A4. nih.gov Phe-1 embeds into a hydrophobic pocket, while the second phenyl group orients parallel to the heme, although not perfectly positioned for efficient π-π stacking. nih.gov

Impact of Thiazole (B1198619) Moiety Removal on Enzyme Binding Affinity and Inhibitory Potency

A significant modification in the structure of ritonavir is the removal of the thiazole moiety, leading to the analog known as Desthiazolylmethyloxycarbonyl Ritonavir (DTMCR). This alteration has a profound impact on the compound's interaction with target enzymes, particularly cytochrome P450 3A4 (CYP3A4). nih.gov

DTMCR, which lacks the entire thiazole head group, still demonstrates the ability to bind to CYP3A4. nih.gov However, this binding is reversible and significantly weaker than that of the parent compound, ritonavir. nih.gov Specifically, the binding affinity of DTMCR for CYP3A4 is approximately 70-fold weaker. nih.gov In terms of inhibitory potency, DTMCR inhibits the hydroxylase activity of CYP3A4 with an IC50 of 6.5 µM. nih.gov

One of the most striking consequences of removing the thiazole moiety is a dramatic change in the binding mode of the inhibitor. Crystallographic studies have revealed that DTMCR undergoes a 180° rotation within the active site compared to ritonavir. nih.gov This reorientation is thought to be necessary to optimize the hydrophobic interactions established by the phenyl side groups in the absence of the thiazole head group. nih.gov This finding highlights the critical role of the thiazole moiety in anchoring ritonavir in its characteristic binding orientation and contributing to its high-affinity interaction with the enzyme. The removal of this group necessitates a significant conformational adjustment to maintain binding, albeit at a reduced affinity and potency.

CompoundModificationBinding Affinity (Ks) to CYP3A4Inhibitory Potency (IC50) against CYP3A4Binding Mode Characteristic
Ritonavir-~0.09 µM0.13 µMStandard orientation
Desthiazolylmethyloxycarbonyl Ritonavir (DTMCR)Removal of the entire thiazole head group0.4 µM (70-fold weaker than ritonavir)6.5 µM180° rotation compared to ritonavir

Development of Pharmacophore Models for Related Inhibitors

Pharmacophore modeling is a computational approach that plays a crucial role in the design and discovery of new enzyme inhibitors by identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov For inhibitors related to ritonavir, pharmacophore models have been developed to understand the key interaction points with their target proteases. news-medical.netnih.gov

These models are typically generated based on the structures of known active inhibitors and their interactions with the target enzyme's active site. nih.gov The key pharmacophoric features for protease inhibitors often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov By creating a pharmacophore model, researchers can screen large databases of chemical compounds to identify novel molecules that possess the required structural features for binding to the target enzyme. news-medical.net

For instance, pharmacophore models have been successfully used to identify potential inhibitors for viral proteases by data mining databases of approved drugs. news-medical.net This approach has led to the identification of compounds, including ritonavir itself, as potential inhibitors for newly emerging viral threats. news-medical.net The development of these models is an iterative process, where computational predictions are validated through experimental testing, and the results are used to refine the model for greater predictive accuracy. nih.gov This synergy between computational modeling and experimental validation accelerates the discovery of new and more potent inhibitors.

Computational Chemistry Approaches: Molecular Docking, Dynamics Simulations, and Quantum Mechanics

Computational chemistry provides a powerful toolkit for investigating the interactions between inhibitors like Desthiazolylmethyloxycarbonyl Ritonavir and their biological targets at an atomic level. These methods are essential for understanding the structural basis of inhibition and for guiding the design of new, more effective drugs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biorxiv.org For ritonavir analogs, docking studies have been used to explore their binding modes within the active sites of various enzymes. researchgate.netresearchgate.net These simulations can help to rationalize the observed binding affinities and inhibitory potencies by identifying key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net For example, docking studies can reveal how the removal of the thiazole moiety in DTMCR leads to a different binding pose compared to ritonavir. biorxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of biomolecular systems over time. zenodo.org For ritonavir and its analogs, MD simulations have been employed to study the stability of the inhibitor-enzyme complex and to analyze the flexibility of both the ligand and the protein. ni.ac.rsnih.gov These simulations can reveal conformational changes that occur upon ligand binding and can help to understand the energetic factors that contribute to the binding affinity. nih.govfigshare.com All-atom MD simulations, for instance, can track the trajectory of each atom in the system, providing a detailed picture of the molecular interactions. zenodo.org

Quantum Mechanics (QM): QM methods offer a higher level of theory to study the electronic structure of molecules and the details of chemical reactions. dntb.gov.ua In the context of protease inhibitors, QM calculations can be used to investigate the mechanism of inhibition, including the formation of covalent bonds between the inhibitor and the enzyme. rsc.orgnih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are particularly useful, where the chemically active region (e.g., the inhibitor and the enzyme's active site) is treated with QM, and the rest of the protein is treated with the more computationally efficient MM methods. nih.gov This approach allows for the study of complex enzymatic reactions and the detailed analysis of binding energies between the inhibitor and specific active site residues. rsc.org

Computational MethodApplication in Studying Ritonavir AnalogsKey Insights Provided
Molecular DockingPredicting binding poses of analogs in the enzyme active site.Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.net
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior and stability of the inhibitor-enzyme complex.Understanding conformational changes upon binding and assessing complex stability over time. zenodo.orgni.ac.rs
Quantum Mechanics (QM) / QM/MMInvestigating the electronic details of inhibitor-enzyme interactions and reaction mechanisms.Detailed analysis of binding energies and elucidation of covalent inhibition mechanisms. dntb.gov.uanih.gov

Preclinical Research Applications and Investigative Models Involving Desthiazolylmethyloxycarbonyl Ritonavir

Application as a Research Probe and Reference Standard in Biological Assays

Desthiazolylmethyloxycarbonyl Ritonavir (B1064) (DTMCR) is utilized as a specialized research probe, particularly for elucidating the inhibitory mechanisms of its parent compound, Ritonavir, on cytochrome P450 3A4 (CYP3A4). nih.gov As an analogue that lacks the entire thiazole (B1198619) head group of Ritonavir, DTMCR allows researchers to study the specific contributions of different molecular moieties to the binding and inhibition of this critical drug-metabolizing enzyme. nih.gov

In biochemical and structural assays, DTMCR interacts with CYP3A4 in a distinct manner compared to Ritonavir. While it still ligates to the enzyme's heme iron, its binding is reversible and weaker. nih.gov This characteristic makes it an effective tool for comparative studies to understand the structural basis of potent CYP3A4 inhibition, aiding in the rational design of new chemical entities. nih.govmdpi.com

Furthermore, as a known metabolite of Ritonavir, Desthiazolylmethyloxycarbonyl Ritonavir is employed as a reference standard in analytical methods. lgcstandards.compharmaffiliates.com Its availability allows for the accurate identification and quantification in metabolomic studies designed to investigate the bioactivation pathways of Ritonavir. nih.gov

Table 1: Comparative Binding and Inhibition of CYP3A4
CompoundSpectral Dissociation Constant (Ks)IC50 (BFC Hydroxylase Activity)Binding Nature
Desthiazolylmethyloxycarbonyl Ritonavir (DTMCR)0.4 µM6.5 µMReversible
Ritonavir (Parent Compound)50 nM (0.05 µM)Not specified in sourceIrreversible

Data sourced from Sevrioukova & Poulos, 2014. nih.gov

Use in In Vitro and Ex Vivo Experimental Models for Mechanistic Studies

The compound has been instrumental in in vitro models for investigating novel anti-cancer mechanisms. Specifically, Desthiazolylmethyloxycarbonyl Ritonavir (referred to as M1 in some studies) has been tested on a panel of human breast cancer cell lines, including ER+ (T47D), HER2+ (SKBR3), and triple-negative (MDA-MB-231) types. aacrjournals.org These cell-based assays have been crucial for determining its mechanism of action, which was found to be distinct from that of its parent compound. aacrjournals.org Through the use of biochemical and cell-based luciferase assays in these in vitro systems, researchers discovered that the compound functions as a proteasome activator. aacrjournals.org

While direct ex vivo studies on Desthiazolylmethyloxycarbonyl Ritonavir are not extensively documented, the parent compound, Ritonavir, has been studied in ex vivo models that demonstrate the potential for such investigations. For instance, Ritonavir was applied to mature brain slices from mouse models of dystonia to acutely test its effects on neuronal physiology. nih.govduke.edu This type of experimental model, which preserves the cellular architecture of tissue, could similarly be used to investigate the direct neurological effects of its metabolites like Desthiazolylmethyloxycarbonyl Ritonavir.

Contribution to Understanding Parent Compound's Preclinical Profile and Lead Optimization

The study of Desthiazolylmethyloxycarbonyl Ritonavir has significantly contributed to the understanding of Ritonavir's preclinical profile, particularly its potent interaction with CYP3A4. By comparing the binding mode of DTMCR to that of Ritonavir, researchers have gained crucial structure-activity relationship (SAR) insights. nih.gov

X-ray crystallography studies revealed that despite lacking the thiazole group, DTMCR remains bound to the CYP3A4 active site. nih.gov However, a striking dissimilarity was a 180° rotation of the DTMCR molecule around the heme-ligating nitrogen compared to Ritonavir's orientation. nih.gov This finding illuminated the flexibility of the enzyme's active site and highlighted how different parts of the inhibitor molecule optimize hydrophobic interactions. nih.gov Such detailed structural information is invaluable for lead optimization, guiding medicinal chemists in designing new CYP3A4 inhibitors with improved potency or modified inhibitory profiles. mdpi.comescholarship.org Analyzing how the absence of a key functional group alters binding and activity helps to build more accurate pharmacophore models for future drug design. mdpi.com

Investigative Role in Emerging Therapeutic Areas (e.g., Dystonia Research, Anti-Cancer Mechanisms)

Preclinical research has identified Desthiazolylmethyloxycarbonyl Ritonavir as a compound of interest in oncology, while its parent compound has shown potential in dystonia research.

Anti-Cancer Mechanisms: Desthiazolylmethyloxycarbonyl Ritonavir has demonstrated more potent anti-cancer activity than Ritonavir in several breast cancer cell lines. aacrjournals.org A key finding is its novel mechanism of action; in contrast to Ritonavir, it acts as an activator of the proteasome's chymotryptic, tryptic, and caspase-like activities. aacrjournals.org This suggests a completely different therapeutic approach. In in vitro studies, it induced a G0/G1 cell cycle block and apoptosis in all tested breast cancer lines. aacrjournals.org It also selectively reduced levels of key survival proteins, such as survivin in ER+ and triple-negative breast cancer, and surface HER2 in HER2+ breast cancer. aacrjournals.org Notably, the compound exhibited selectivity for cancer cells, showing a higher IC50 value for the non-transformed MCF10A cell line compared to the cancer lines. aacrjournals.org

Table 2: Comparative In Vitro Potency (IC50) in Breast Cancer Cell Lines
Cell LineCancer TypeDesthiazolylmethyloxycarbonyl Ritonavir (M1)Ritonavir
T47DER+Significantly LowerHigher
MDA-MB-231Triple NegativeSignificantly LowerHigher
SKBR3HER2+Significantly LowerHigher
MCF10ANon-transformedHigherLower

Data sourced from research presented at the 101st Annual Meeting of the AACR. aacrjournals.org

Dystonia Research: The investigative role in dystonia research has primarily focused on the parent compound, Ritonavir. ufhealth.org In a high-throughput screening of over 2,800 compounds, Ritonavir was identified as one of 18 candidates capable of correcting the mislocalization of the disease-causing protein variant in a cellular model of DYT1 dystonia. nih.govnih.gov Subsequent preclinical studies using a knock-in mouse model of DYT1 dystonia showed that Ritonavir could restore multiple brain abnormalities. nih.govufl.edu It was found to acutely correct striatal cholinergic interneuron physiology in ex vivo brain slices and yield sustained correction of brain signals on MRI when administered during a specific developmental window. nih.gov These promising findings for Ritonavir open a potential avenue for future investigation into whether its metabolites, including Desthiazolylmethyloxycarbonyl Ritonavir, contribute to these effects or possess independent activity in this neurological disorder. duke.edu

Translational Research and Future Academic Directions for Desthiazolylmethyloxycarbonyl Ritonavir Studies

Informing Clinical Pharmacokinetics and Drug Interaction Management of Ritonavir-Containing Regimens

Ritonavir's primary clinical utility has evolved from a standalone antiretroviral agent to a pharmacokinetic booster for other drugs, a role predicated on its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the metabolic fate of ritonavir (B1064), including the formation and activity of metabolites like DTMCR, is crucial for optimizing its use and managing drug-drug interactions.

Potential as a Biomarker for Metabolic Phenotypes and Therapeutic Outcomes

The inter-individual variability in drug metabolism, often due to genetic polymorphisms in metabolic enzymes like CYP3A4, can lead to significant differences in drug exposure and response. The formation of DTMCR is intrinsically linked to the metabolic activity of the enzymes responsible for ritonavir's biotransformation. Consequently, the levels of DTMCR in a patient could potentially serve as a biomarker for their specific metabolic phenotype.

Monitoring the ratio of DTMCR to ritonavir could provide a more dynamic and individualized assessment of a patient's metabolic capacity for ritonavir than genetic testing alone. This information could be invaluable for personalizing treatment regimens. For instance, individuals with a metabolic phenotype leading to rapid ritonavir metabolism might have different DTMCR profiles and may require adjustments in the dosage of co-administered drugs to ensure optimal therapeutic outcomes. Further research is warranted to establish a definitive correlation between DTMCR levels, metabolic phenotypes, and clinical endpoints. Should such a correlation be established, DTMCR could become a critical tool in the armamentarium of therapeutic drug monitoring.

Insights for Rational Drug Development and Repurposing Strategies of Ritonavir-like Compounds

The study of DTMCR's structure-activity relationship with CYP3A4 offers significant insights for the rational design of new drugs. By comparing the interaction of ritonavir and DTMCR with CYP3A4, researchers can dissect the specific molecular features responsible for the potent and irreversible inhibition characteristic of ritonavir. The absence of the thiazole (B1198619) group in DTMCR and its resulting weaker, reversible binding highlights the critical role of this moiety in ritonavir's mechanism of action.

This knowledge can be leveraged in two key ways:

Designing Novel CYP3A4 Inhibitors: For the development of new pharmacokinetic enhancers, understanding the structural determinants of potent CYP3A4 inhibition is paramount. The insights gained from DTMCR can guide the design of new molecules with optimized inhibitory activity and potentially improved safety profiles.

Developing Drugs with Reduced CYP3A4 Interaction: Conversely, for new drug candidates where CYP3A4 inhibition is an undesirable side effect, the structural modifications seen in DTMCR can inform strategies to minimize this interaction. By avoiding or modifying the key structural features responsible for potent inhibition, medicinal chemists can design new therapeutic agents with a lower propensity for drug-drug interactions.

Furthermore, the exploration of ritonavir's metabolites for new therapeutic activities is a promising area of drug repurposing. While ritonavir itself has been investigated for its potential in other diseases, its metabolites, including DTMCR, may possess unique pharmacological profiles that could be exploited for new therapeutic applications.

Advanced Methodologies and Technological Innovations in DTMCR Research

The detailed study of DTMCR and other ritonavir metabolites necessitates the use of sophisticated analytical techniques. Advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of this research.

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the detection, identification, and quantification of DTMCR in biological matrices. Tandem mass spectrometry (MS/MS) allows for the structural elucidation of metabolites by analyzing their fragmentation patterns. These techniques are essential for characterizing the metabolic pathways of ritonavir and for conducting pharmacokinetic studies of DTMCR.

NMR spectroscopy provides detailed information about the chemical structure of molecules. For a compound like DTMCR, NMR can be used to confirm its structure and to study its interaction with biological macromolecules like CYP3A4 at an atomic level.

The application of these advanced analytical platforms is crucial for gaining a deeper understanding of the formation, fate, and activity of DTMCR, thereby driving further innovation in this field.

Unanswered Questions and Future Research Avenues in DTMCR Science

Despite the progress made in understanding DTMCR, several key questions remain, paving the way for future research endeavors.

A primary area for future investigation is the full characterization of the clinical relevance of DTMCR. This includes large-scale clinical studies to validate its potential as a biomarker for metabolic phenotypes and to correlate its levels with therapeutic outcomes and adverse events in patients receiving ritonavir-containing regimens.

Finally, the development of more sophisticated in silico models to predict the formation and activity of ritonavir metabolites, including DTMCR, would be a valuable tool. Such models, informed by experimental data, could accelerate the drug development process by allowing for the early identification of potential drug-drug interactions and metabolic liabilities of new ritonavir-like compounds.

The continued exploration of Desthiazolylmethyloxycarbonyl Ritonavir holds significant promise for advancing our understanding of drug metabolism and for the development of safer and more effective therapeutic strategies.

Q & A

Q. What controls are critical when studying D-Ritonavir's selectivity for cancer versus non-transformed cells?

  • Methodology : Include non-transformed lines (e.g., MCF10A) in parallel with cancer cells. Use flow cytometry for cell cycle (G0/G1 arrest) and apoptosis (Annexin V/PI) analysis. Normalize IC₅₀ values to baseline proteasome activity and survivin expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.